![molecular formula C6H9N3 B039084 N-methyl-1-(pyrazin-2-yl)methanamine CAS No. 120739-79-9](/img/structure/B39084.png)
N-methyl-1-(pyrazin-2-yl)methanamine
Overview
Description
“N-methyl-1-(pyrazin-2-yl)methanamine” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as Methyl-pyrazin-2-ylmethyl-amine and Methylpyrazin-2-yl-methylamine . The molecular weight of this compound is 123.16 g/mol .
Synthesis Analysis
While specific synthesis methods for “N-methyl-1-(pyrazin-2-yl)methanamine” were not found in the search results, there are general methods for synthesizing similar compounds. For instance, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Molecular Structure Analysis
The InChI string for “N-methyl-1-(pyrazin-2-yl)methanamine” is InChI=1S/C6H9N3/c1-7-4-6-5-8-2-3-9-6/h2-3,5,7H,4H2,1H3
. The Canonical SMILES string is CNCC1=NC=CN=C1
. These strings provide a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“N-methyl-1-(pyrazin-2-yl)methanamine” has a molecular weight of 123.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 123.079647300 g/mol . The topological polar surface area is 37.8 Ų .
Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)amides
N-methyl-1-(pyrazin-2-yl)methanamine: serves as a key intermediate in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These compounds have significant biological and therapeutic value, with varied medicinal applications. The synthesis process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions .
Production of 3-Bromoimidazo[1,2-a]pyridines
This compound is also utilized in the synthesis of 3-bromoimidazo[1,2-a]pyridines , which are obtained via one-pot tandem cyclization/bromination. These versatile structures can be further transformed into other skeletons, expanding the possibilities for creating novel pharmaceutical molecules .
Ambient-Temperature Synthesis of N-Pyrazolyl Imines
Researchers have reported the ambient-temperature synthesis of novel N-pyrazolyl imines using N-methyl-1-(pyrazin-2-yl)methanamine . This process involves a condensation reaction with high yields, showcasing the compound’s utility in creating structures with potential pharmacological and biological activities .
Antimicrobial Activity Studies
Substituted N-(pyrazin-2-yl)benzenesulfonamides , derived from N-methyl-1-(pyrazin-2-yl)methanamine , have been investigated for their antimicrobial activity. The effect of different linkers connecting pyrazine to benzene cores is a particular focus, aiming to enhance the antimicrobial properties of these compounds .
Future Directions
While specific future directions for “N-methyl-1-(pyrazin-2-yl)methanamine” were not found in the search results, research into similar compounds continues to be an active area of study. For instance, the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol has been a focus of recent research .
properties
IUPAC Name |
N-methyl-1-pyrazin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-7-4-6-5-8-2-3-9-6/h2-3,5,7H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLXKLMQYQPDPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587926 | |
Record name | N-Methyl-1-(pyrazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(pyrazin-2-yl)methanamine | |
CAS RN |
120739-79-9 | |
Record name | N-Methyl-1-(pyrazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1-(2-pyrazinyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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